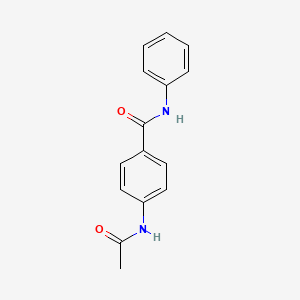

4-(乙酰氨基)-N-苯甲酰苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(acetylamino)-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(acetylamino)-N-phenylbenzamide is 254.105527694 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(acetylamino)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(acetylamino)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成方法和化学性质

合成途径的发展: 对 U-47700 等合成阿片类药物的研究(AH-7921 的结构异构体)突出了与 4-(乙酰氨基)-N-苯甲酰苯胺相关的化合物的意义。这些研究提供了对合成具有改善的镇痛特性和减少的副作用的化合物的见解,证明了该化合物在新合成方法的发展中的作用 (Elliott, Brandt, & Smith, 2016).

化学反应性和修饰: 对某些化合物生物活化形成 DNA-DNA 链间交联物种的研究利用了 4-(乙酰氨基)-N-苯甲酰苯胺的衍生物。这些研究揭示了该化合物在理解化学反应性和修饰以用于治疗目的方面的潜力 (Knox, Friedlos, Marchbank, & Roberts, 1991).

药理和治疗应用

组蛋白脱乙酰酶抑制: 对 N-酰基腙衍生物作为从曲古抑菌素 A 结构设计而来的组蛋白脱乙酰酶 (HDAC) 抑制剂的研究已显示对癌症治疗具有重大意义。衍生自 4-(乙酰氨基)-N-苯甲酰苯胺的化合物已显示出作为 HDAC 6/8 双重抑制剂的潜力,突出了它们在新分子疗法开发中的作用 (Rodrigues et al., 2016).

神经保护作用: 对与 4-(乙酰氨基)-N-苯甲酰苯胺相关的化合物(如 4-苯基丁酸钠)的研究揭示了在脑缺血模型中的神经保护作用。这些发现强调了相关化合物在治疗神经系统疾病中的潜在治疗应用 (Qi et al., 2004).

生化研究和分子相互作用

- 结合特性和分子对接: 已探索了噻二唑衍生物与人血清白蛋白的结合特性,从而深入了解了药物的药代动力学机制。此类涉及 4-(乙酰氨基)-N-苯甲酰苯胺衍生物的研究有助于我们了解分子相互作用和药物递送机制 (Karthikeyan et al., 2017).

作用机制

Target of Action

4-Acetamido-N-phenylbenzamide, also known as 4-(acetylamino)-N-phenylbenzamide or Oprea1_184914, primarily targets non-receptor tyrosine kinases . These kinases, including Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn, have been implicated in Acute Myelogenous Leukemia (AML) oncogenic signaling .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to the suppression of AML cell growth

Result of Action

The compound’s action results in the potent suppression of AML cell growth in vitro and in vivo . This effect is independent of Flt3 mutational status , suggesting that the compound could be effective against a broad range of AML cases.

属性

IUPAC Name |

4-acetamido-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSOBFEENCHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]methanone](/img/structure/B5544183.png)

![3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-Amino-5-(4-chloro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5544247.png)